molecular formula C11H12N2O2 B138737 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 152211-63-7

6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B138737
CAS RN: 152211-63-7
M. Wt: 204.22 g/mol
InChI Key: NSWKXPYAEDMRAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline (DHCTQ) is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. DHCTQ belongs to the class of tetrahydroisoquinoline alkaloids, which are naturally occurring compounds found in many plants. In

Mechanism of Action

The mechanism of action of 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline is not yet fully understood. However, studies have shown that this compound can activate the Nrf2-ARE pathway, which is involved in the regulation of cellular antioxidant defense systems. This compound can also activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can reduce oxidative stress and inflammation, which are implicated in many diseases. This compound can also improve mitochondrial function and increase the production of ATP, which is the primary source of energy for cells.

Advantages and Limitations for Lab Experiments

6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound can also be easily modified to create analogs with improved properties. However, this compound also has limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline. One potential direction is to explore the use of this compound as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate the potential anti-cancer properties of this compound and its analogs. Additionally, future research could focus on improving the pharmacokinetic and pharmacodynamic properties of this compound to enhance its therapeutic potential.
Conclusion
This compound is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. The synthesis of this compound is a complex process that requires expertise in organic chemistry. This compound has been found to have neuroprotective and anti-cancer properties, and it can reduce oxidative stress and inflammation. This compound has several advantages for lab experiments, but also has limitations. Future research on this compound could focus on its potential use as a neuroprotective agent and anti-cancer treatment, as well as improving its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline can be synthesized using various methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine. Another method involves the use of a palladium-catalyzed reaction, which allows for the selective formation of the desired isomer. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that this compound has neuroprotective effects and can improve cognitive function. This compound has also been found to have potential anti-cancer properties and can inhibit the growth of cancer cells.

properties

CAS RN

152211-63-7

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-(6,7-dihydroxy-3,4-dihydro-1H-isoquinolin-2-yl)acetonitrile

InChI

InChI=1S/C11H12N2O2/c12-2-4-13-3-1-8-5-10(14)11(15)6-9(8)7-13/h5-6,14-15H,1,3-4,7H2

InChI Key

NSWKXPYAEDMRAW-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC(=C(C=C21)O)O)CC#N

Canonical SMILES

C1CN(CC2=CC(=C(C=C21)O)O)CC#N

Other CAS RN

152211-63-7

synonyms

6,7-dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline

Origin of Product

United States

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